

Chitin Synthase Inhibitor 8: A Technical Overview of its Antifungal Activity

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Compound of Interest

Compound Name: Chitin synthase inhibitor 8

Cat. No.: B15141263

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chitin, a long-chain polymer of N-acetylglucosamine, is an essential structural component of the fungal cell wall, providing rigidity and protection. Crucially, chitin and the enzymes responsible for its synthesis are absent in vertebrates, making the chitin biosynthesis pathway an attractive and selective target for the development of novel antifungal therapeutics. **Chitin Synthase Inhibitor 8** (CSI-8), a novel spiro[benzoxazine-piperidin]-one derivative, has emerged as a potent inhibitor of chitin synthase, demonstrating significant broad-spectrum antifungal activity. This technical guide provides a comprehensive overview of the target organisms of CSI-8, quantitative data on its efficacy, detailed experimental protocols for its evaluation, and an illustration of its mechanism of action within the fungal chitin biosynthesis pathway.

Target Organisms and Spectrum of Activity

The primary target organisms of **Chitin Synthase Inhibitor 8** are pathogenic fungi. In vitro studies have demonstrated its efficacy against a range of clinically relevant fungal species. The research paper that first described CSI-8 (identified as compound 9d) focused exclusively on its antifungal properties.^[1]

Subsequent investigations and broader literature searches on spiro[benzoxazine-piperidin]-one derivatives have not revealed any significant insecticidal or acaricidal activity. While chitin

synthase is a validated target in arthropods, the specific chemical structure of CSI-8 appears to confer selectivity for fungal chitin synthases.

The documented antifungal activity of CSI-8 is broad, encompassing both yeasts and molds. The primary targets identified in preclinical studies include:

- *Candida albicans*: A common opportunistic yeast that can cause a range of infections, from superficial candidiasis to life-threatening systemic disease.
- *Aspergillus flavus*: A mold that can cause aspergillosis, particularly in immunocompromised individuals, and is also known for producing aflatoxins.
- *Aspergillus fumigatus*: The most common cause of invasive aspergillosis, a serious infection in immunocompromised patients.^[1]
- *Cryptococcus neoformans*: An encapsulated yeast that can cause cryptococcosis, a potentially fatal fungal infection that primarily affects the lungs and central nervous system.

Quantitative Data on Antifungal Efficacy

The antifungal activity of **Chitin Synthase Inhibitor 8** and its analogs has been quantified using standard in vitro assays to determine their half-maximal inhibitory concentration (IC₅₀) and chitin synthase (CHS) inhibitory activity.

Table 1: In Vitro Antifungal Activity of **Chitin Synthase Inhibitor 8** (Compound 9d)

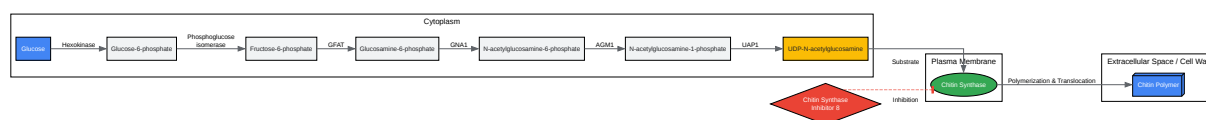
Fungal Species	IC ₅₀ (µg/mL)
<i>Candida albicans</i>	64
<i>Aspergillus flavus</i>	53.33
<i>Aspergillus fumigatus</i>	15.08
<i>Cryptococcus neoformans</i>	64

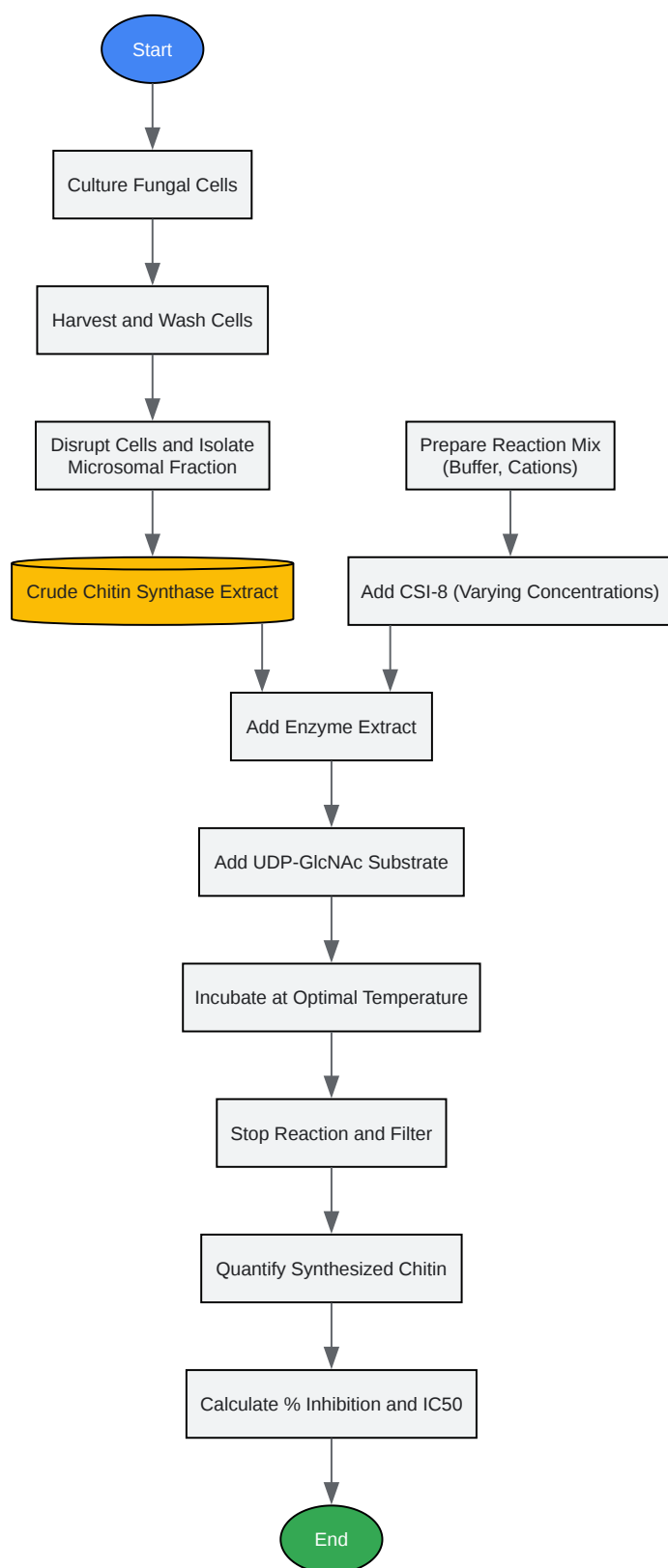
Table 2: Chitin Synthase Inhibitory Activity of Spiro[benzoxazine-piperidin]-one Derivatives

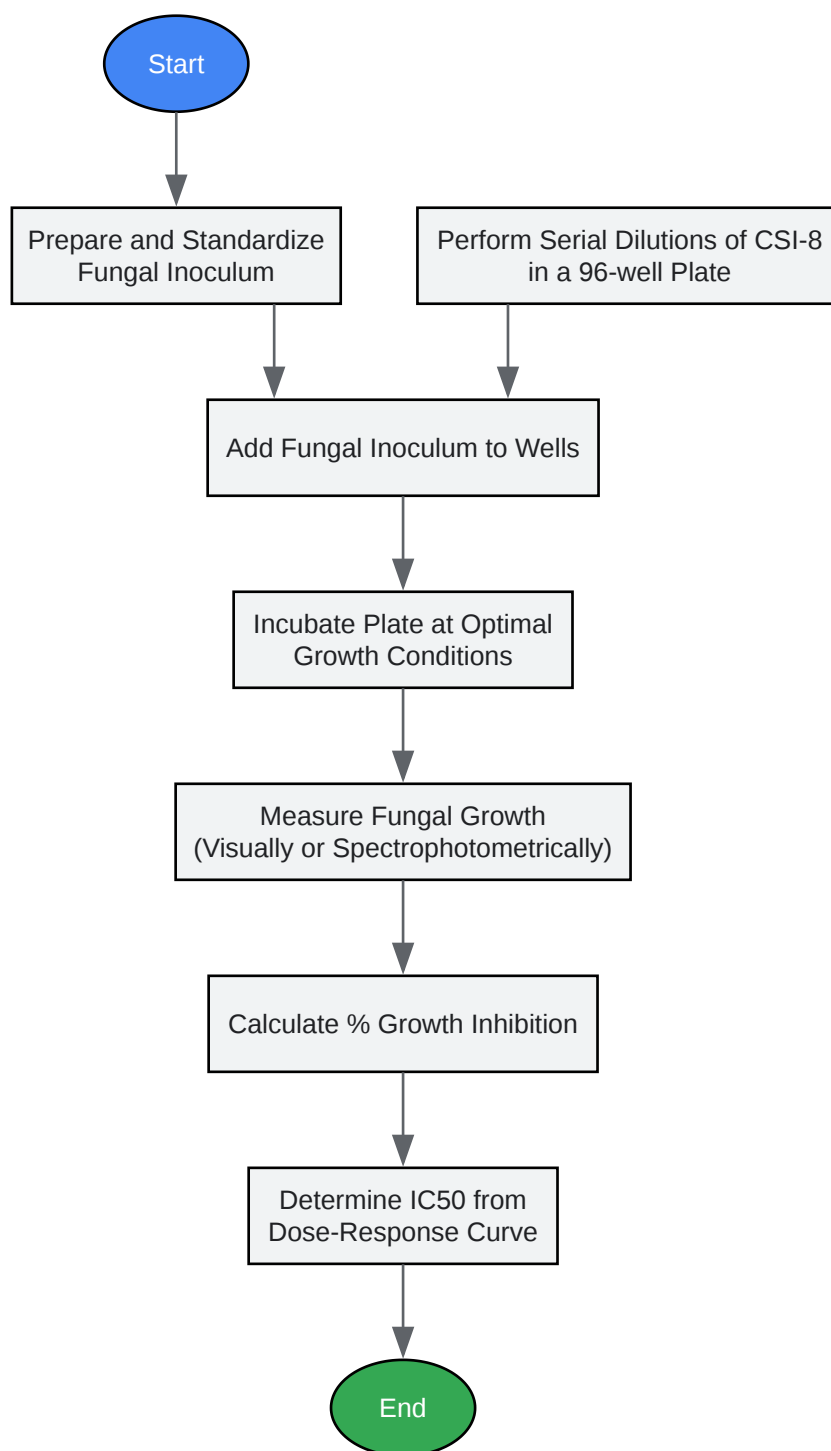
Compound	Inhibition of Chitin Synthase (%) at 300 $\mu\text{g/mL}$
CSI-8 (9d)	69
9a	> 60
9o	> 60
9s	> 60
9t	> 60

Mechanism of Action: Inhibition of the Fungal Chitin Biosynthesis Pathway

Chitin Synthase Inhibitor 8 exerts its antifungal effect by directly targeting and inhibiting the activity of chitin synthase, a key enzyme in the fungal cell wall biosynthesis pathway. This inhibition disrupts the formation of chitin, leading to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.







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References

- 1. Spiro[benzoxazine-piperidin]-one derivatives as chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
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